molecular formula C9H14O B1457076 3-Cyclopentylcyclobutan-1-one CAS No. 1080636-38-9

3-Cyclopentylcyclobutan-1-one

Cat. No.: B1457076
CAS No.: 1080636-38-9
M. Wt: 138.21 g/mol
InChI Key: STYWWMIFJQPWDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopentylcyclobutan-1-one is an organic compound featuring a cyclobutane ring fused with a cyclopentane ring and a ketone functional group. This compound is part of the broader class of cyclobutanones, which are known for their strained ring systems and unique reactivity. The presence of the cyclopentyl group adds further complexity and potential for diverse chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentylcyclobutan-1-one typically involves [2+2] cycloaddition reactions, which are a common method for constructing cyclobutane rings. One approach involves the cycloaddition of cyclopentene with ketene under photochemical conditions. Another method includes the use of cyclopropane derivatives, which undergo ring expansion to form the cyclobutane ring .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can enhance the efficiency of the cycloaddition process. Additionally, advancements in green chemistry have led to the development of eco-friendly synthetic routes that minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopentylcyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or esters.

    Reduction: Reduction of the ketone group can yield secondary alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclobutane ring opens to form more stable products.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Cyclopentylcyclobutan-1-one has found applications in several fields:

Mechanism of Action

The mechanism of action of 3-Cyclopentylcyclobutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s strained ring system allows it to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially leading to therapeutic effects or biological activity .

Comparison with Similar Compounds

Uniqueness: 3-Cyclopentylcyclobutan-1-one is unique due to its combination of a cyclobutane ring and a cyclopentyl group, which imparts distinct chemical and physical properties. The strain in the cyclobutane ring makes it highly reactive, while the cyclopentyl group provides additional steric and electronic effects that influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

3-cyclopentylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-9-5-8(6-9)7-3-1-2-4-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYWWMIFJQPWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopentylcyclobutan-1-one
Reactant of Route 2
3-Cyclopentylcyclobutan-1-one
Reactant of Route 3
3-Cyclopentylcyclobutan-1-one
Reactant of Route 4
3-Cyclopentylcyclobutan-1-one
Reactant of Route 5
3-Cyclopentylcyclobutan-1-one
Reactant of Route 6
3-Cyclopentylcyclobutan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.